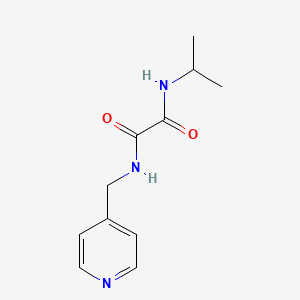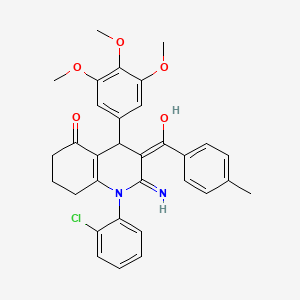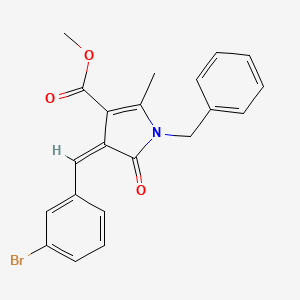![molecular formula C22H15N3O7 B11645003 4-(5-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B11645003.png)
4-(5-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core linked to a furan ring, which is further substituted with a cyano group and a methoxy-nitrophenyl carbamoyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanation reagents such as sodium cyanide or potassium cyanide.
Attachment of the methoxy-nitrophenyl carbamoyl moiety: This can be done through a coupling reaction using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Final assembly: The benzoic acid core is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]THIOPHEN-2-YL}BENZOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.
4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]PYRIDIN-2-YL}BENZOIC ACID: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-5-NITROPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOIC ACID lies in its specific combination of functional groups and the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H15N3O7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-[5-[(E)-2-cyano-3-(2-methoxy-5-nitroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15N3O7/c1-31-20-8-6-16(25(29)30)11-18(20)24-21(26)15(12-23)10-17-7-9-19(32-17)13-2-4-14(5-3-13)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b15-10+ |
InChI Key |
DBGFCEIIUZOONS-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-3-(4-methylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11644932.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644936.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11644940.png)
![[4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B11644947.png)



![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11644965.png)
![(2E)-2-{[5-(phenylsulfanyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644974.png)
![N-[(2Z,5Z)-4-hydroxy-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11644985.png)
![8,9-Bis(4-methoxyphenyl)-2-[(naphthalen-1-yloxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11644996.png)
![4-(4-fluorophenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B11645006.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11645012.png)
![ethyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645017.png)
